molecular formula C18H15NO7 B11046797 ethyl 4-(1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

ethyl 4-(1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

Cat. No.: B11046797
M. Wt: 357.3 g/mol
InChI Key: WIGZGSOVTZZZJE-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a benzodioxole ring fused to a pyranopyridine system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates such as 1,3-benzodioxole and pyranopyridine derivatives.

    Condensation Reaction: The benzodioxole derivative is condensed with a suitable pyranopyridine precursor under controlled conditions.

    Cyclization: The intermediate undergoes cyclization to form the desired pyranopyridine ring system.

    Esterification: The final step involves the esterification of the carboxylate group to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Ethyl 4-(1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate can be compared with similar compounds such as:

    Phenylpyrazoles: These compounds share a similar aromatic structure and are known for their biological activities.

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

    Pyranopyridine Derivatives: These compounds are studied for their potential therapeutic applications and unique chemical properties.

Properties

Molecular Formula

C18H15NO7

Molecular Weight

357.3 g/mol

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-2,5-dioxo-4,6-dihydro-3H-pyrano[3,2-c]pyridine-8-carboxylate

InChI

InChI=1S/C18H15NO7/c1-2-23-18(22)11-7-19-17(21)15-10(6-14(20)26-16(11)15)9-3-4-12-13(5-9)25-8-24-12/h3-5,7,10H,2,6,8H2,1H3,(H,19,21)

InChI Key

WIGZGSOVTZZZJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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